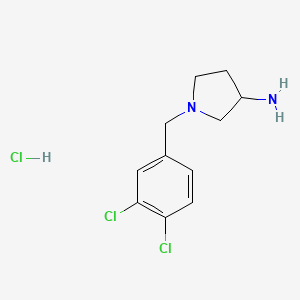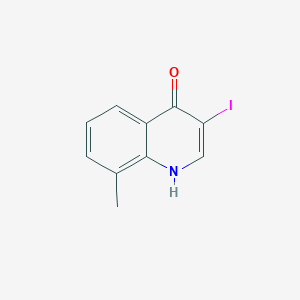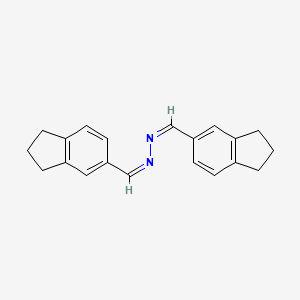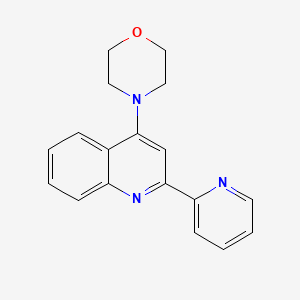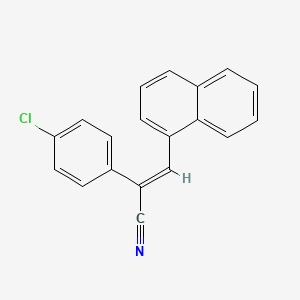![molecular formula C14H24N4O2 B11840679 tert-Butyl 7-(aminomethyl)-2-ethyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11840679.png)
tert-Butyl 7-(aminomethyl)-2-ethyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 7-(Aminometil)-2-etil-6,7-dihidro-2H-pirazolo[4,3-c]piridina-5(4H)-carboxilato de terc-butilo es un complejo compuesto orgánico que pertenece a la familia de las pirazolopiridinas. Este compuesto se caracteriza por su estructura única, que incluye un grupo terc-butilo, un grupo aminometil y un núcleo de pirazolo[4,3-c]piridina. Ha generado un interés significativo en los campos de la química medicinal y la síntesis orgánica debido a sus potenciales actividades biológicas y su versatilidad en la reactividad química.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 7-(Aminometil)-2-etil-6,7-dihidro-2H-pirazolo[4,3-c]piridina-5(4H)-carboxilato de terc-butilo típicamente involucra reacciones orgánicas de varios pasos. Un método común implica la condensación de un aldehído, malononitrilo, hidracina y 4,4-dimetil-3-oxopentanonirilo en una reacción de una sola etapa . Esta reacción multicomponente es regio- y quimioselectiva, lo que lleva a la formación del derivado de pirazolopiridina deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y el rendimiento del proceso de producción. La optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, es crucial para escalar la síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
El 7-(Aminometil)-2-etil-6,7-dihidro-2H-pirazolo[4,3-c]piridina-5(4H)-carboxilato de terc-butilo puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Haluros de alquilo en presencia de una base como el hidróxido de sodio.
Productos principales
Los productos principales que se forman a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El 7-(Aminometil)-2-etil-6,7-dihidro-2H-pirazolo[4,3-c]piridina-5(4H)-carboxilato de terc-butilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Medicina: Se ha explorado su potencial efecto terapéutico, incluyendo como inhibidor de enzimas o receptores específicos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 7-(Aminometil)-2-etil-6,7-dihidro-2H-pirazolo[4,3-c]piridina-5(4H)-carboxilato de terc-butilo implica su interacción con dianas moleculares específicas. El compuesto puede actuar como inhibidor de enzimas o receptores, modulando diversas vías bioquímicas. Por ejemplo, podría inhibir la cinasa asociada a la ciclina G (GAK), afectando la endocitosis mediada por clatrina y el tráfico intracelular .
Comparación Con Compuestos Similares
Compuestos similares
- 2-Metil-6,7-dihidrooxazolo[5,4-c]piridina-2,5(4H)-dicarboxilato de terc-butilo
- Derivados de isoxazol
Singularidad
El 7-(Aminometil)-2-etil-6,7-dihidro-2H-pirazolo[4,3-c]piridina-5(4H)-carboxilato de terc-butilo es único debido a su patrón de sustitución específico y la presencia de ambos grupos terc-butilo y aminometil. Esta singularidad estructural contribuye a su reactividad química distintiva y sus potenciales actividades biológicas, diferenciándolo de otros compuestos similares.
Propiedades
Fórmula molecular |
C14H24N4O2 |
|---|---|
Peso molecular |
280.37 g/mol |
Nombre IUPAC |
tert-butyl 7-(aminomethyl)-2-ethyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C14H24N4O2/c1-5-18-9-11-8-17(13(19)20-14(2,3)4)7-10(6-15)12(11)16-18/h9-10H,5-8,15H2,1-4H3 |
Clave InChI |
ITNPDQZLSCADFK-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C2CN(CC(C2=N1)CN)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxy-N-methylbenzamide](/img/structure/B11840598.png)




![Aziridine, 2-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B11840624.png)
